![molecular formula C10H12N2O3 B14269455 [2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol CAS No. 140118-66-7](/img/structure/B14269455.png)
[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol: is a heterocyclic compound that features both pyridine and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol typically involves the condensation of picolinamide with aldehydes, promoted by palladium trifluoroacetate (Pd(TFA)₂) in an organic solvent like n-octane . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules, leading to the formation of the oxazole ring.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can occur, especially at the oxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like 3-chloroperoxybenzoic acid (mCPBA) can be used for oxidation.
Reduction: Sodium borohydride (NaBH₄) is commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield pyridine N-oxides .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry .
Medicine: The compound’s derivatives are being explored for their anti-fibrotic activities, particularly in liver fibrosis models .
Industry: In the materials science field, the compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Mecanismo De Acción
The mechanism by which [2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol exerts its effects involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds selectively to cerium (III) ions, altering its fluorescence properties . In medicinal applications, its derivatives may inhibit specific enzymes or receptors involved in disease pathways .
Comparación Con Compuestos Similares
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and have been studied for their anti-fibrotic activities.
2-(Pyridin-2-yl)oxazoles: Similar in structure but may have different substituents on the oxazole ring.
Uniqueness: What sets [2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol apart is its dual functionality, combining the properties of both pyridine and oxazole rings. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs.
Propiedades
Número CAS |
140118-66-7 |
|---|---|
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-2-pyridin-2-yl-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C10H12N2O3/c13-5-10(6-14)7-15-9(12-10)8-3-1-2-4-11-8/h1-4,13-14H,5-7H2 |
Clave InChI |
NFXJWAREDOKXBK-UHFFFAOYSA-N |
SMILES canónico |
C1C(N=C(O1)C2=CC=CC=N2)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


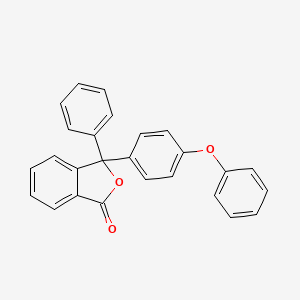
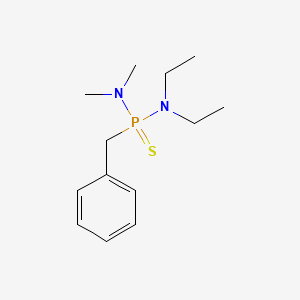
![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
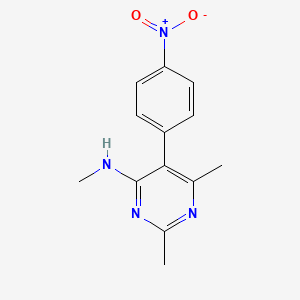
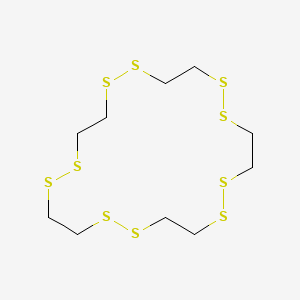
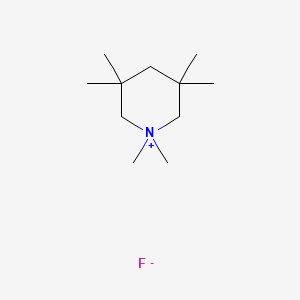
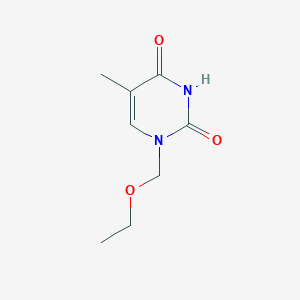
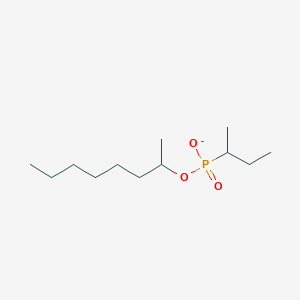
![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)
![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)

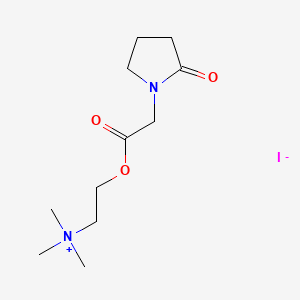
![9,10-Bis[(2-ethylphenoxy)methyl]anthracene](/img/structure/B14269463.png)
![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)
